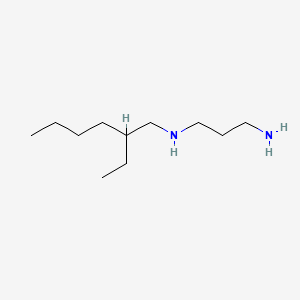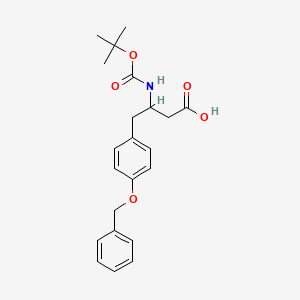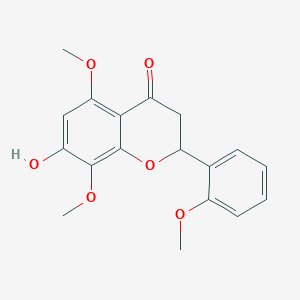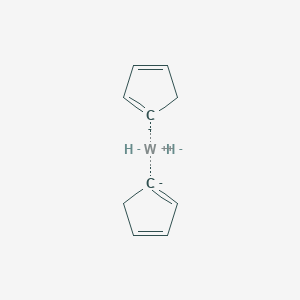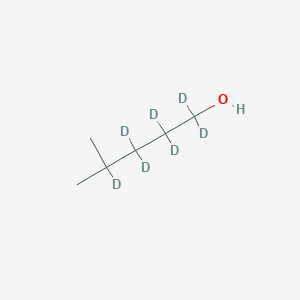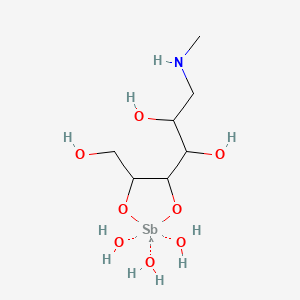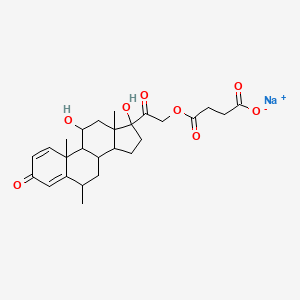![molecular formula C21H24FN3O4 B13400206 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic. It is a derivative of moxifloxacin, designed to enhance its pharmacokinetic properties and broaden its spectrum of antimicrobial activity. This compound is particularly effective against a wide range of bacterial pathogens, making it a valuable agent in the treatment of various infections.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves multiple steps, starting from the basic quinolone structure. The key steps include the introduction of the fluoro and methoxy groups at the 8th and 6th positions, respectively. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of 8-Fluoro-6-methoxymoxifloxacin follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially affecting its antimicrobial activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions, particularly at the fluoro and methoxy positions, can lead to the formation of different derivatives with varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
科学的研究の応用
8-Fluoro-6-methoxymoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of fluoroquinolones.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and develop new antimicrobial agents.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
作用機序
The bactericidal action of 8-Fluoro-6-methoxymoxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By stabilizing the DNA-enzyme complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
類似化合物との比較
Moxifloxacin: The parent compound, widely used in clinical settings.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Levofloxacin: Known for its high oral bioavailability and effectiveness against respiratory pathogens.
Uniqueness: 8-Fluoro-6-methoxymoxifloxacin stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity compared to its parent compound, moxifloxacin.
特性
分子式 |
C21H24FN3O4 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28) |
InChIキー |
UGXNFVOVJRJWHB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


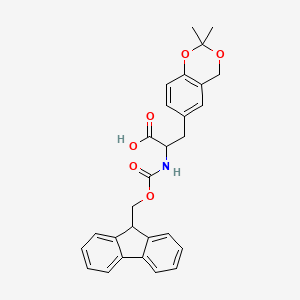
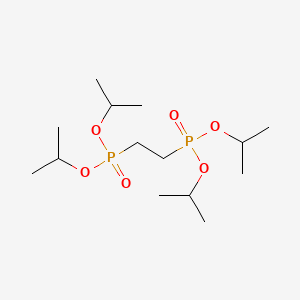
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
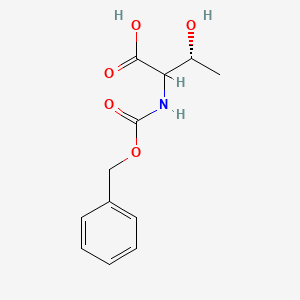
![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
